Phenylahistin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

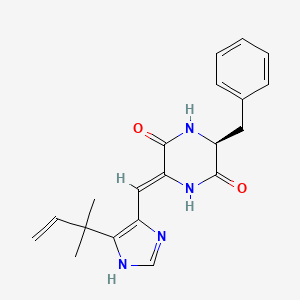

Phenylahistin is a natural product found in Aspergillus ustus with data available.

Wissenschaftliche Forschungsanwendungen

Metabolic Interactions and Cytotoxicity

Phenylahistin, a fungal diketopiperazine, exhibits different biological activities based on its enantiomeric forms. The (-)-enantiomer acts as a cell cycle inhibitor and holds potential as an antitumor agent due to its antimicrotubule activity, while the (+)-enantiomer lacks such activity. The interaction and metabolism of these enantiomers with mammalian cytochromes P450 (P450s) vary, which might explain their distinct cytotoxic effects. The (-)-enantiomer, being metabolized less than the (+)-enantiomer, demonstrates higher toxicity on hepatocytes rich in P450 compared to P450-deprived cell lines, suggesting its slower metabolism contributes to its cytotoxicity. Interestingly, isolated metabolites of (-)-phenylahistin did not exhibit toxicity, indicating the parent compound's inherent cytotoxic nature. This metabolic behavior and interaction were further supported by in silico molecular docking calculations, revealing different interaction modes between the phenylahistin enantiomers and CYP3A4 (Perrin et al., 2008).

Antimicrotubule Activity and Derivative Synthesis

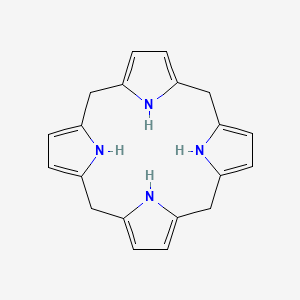

Phenylahistin has been recognized as a novel class of peptidic colchicine-like microtubule-binding agents, showing cytotoxic activity against various tumor cell lines. The compound's unique structure, consisting of L-phenylalanine and an isoprenylated dehydrohistidine residue, presents a platform for developing more potent anti-tumor agents. Understanding the structural components essential for its anti-microtubule activity is pivotal, and the total synthesis of phenylahistin and its derivatives paves the way for structural-activity relationship studies and the development of novel anticancer drugs (Hayashi et al., 2001).

Development of Novel Phenylahistin Derivatives

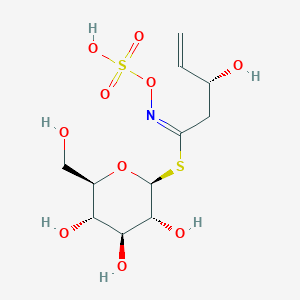

Research efforts have focused on creating novel phenylahistin derivatives with potent microtubule inhibitory properties for cancer therapy. By designing and synthesizing derivatives based on the co-crystal structures of phenylahistin and microtubulin, researchers have identified key structural elements that enhance the compound's activity. For instance, certain hydrocarbon and unsaturated alkenyl substituents at specific positions on the imidazole group significantly improve compound efficacy. Some derivatives, like compound 15p with an allyl group, exhibit potent cytotoxic activity at the nanomolar level against human lung cancer cell lines, efficiently inhibiting microtubule polymerization and inducing caspase-3 expression. Furthermore, these derivatives demonstrate good pharmacokinetic characteristics and exhibit lower toxicity compared to traditional cancer drugs in in vivo studies, indicating their potential as safe and effective anticancer agents (Ding et al., 2022).

Eigenschaften

Produktname |

Phenylahistin |

|---|---|

Molekularformel |

C20H22N4O2 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

(3S,6Z)-3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C20H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b16-11-/t15-/m0/s1 |

InChI-Schlüssel |

GWMHBVLPNWHWGW-CNYBTUBUSA-N |

Isomerische SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C\2/C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 |

Kanonische SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |

Synonyme |

phenylahistin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

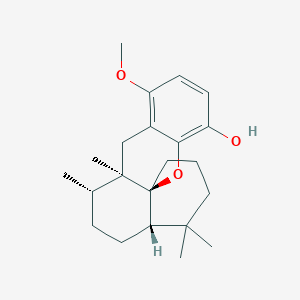

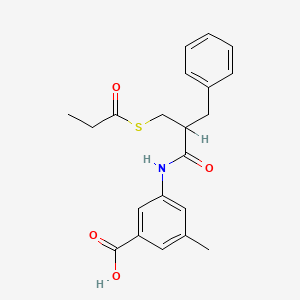

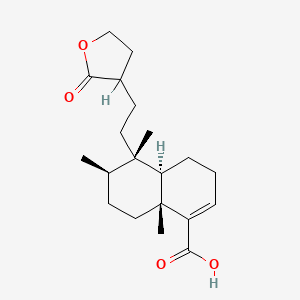

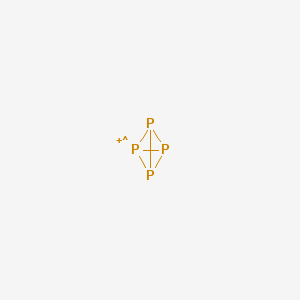

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)

![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)

![TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241872.png)

![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)